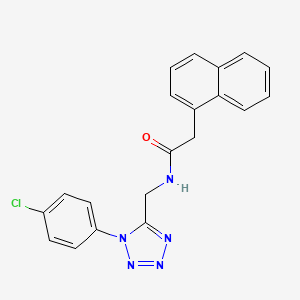N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-2-(naphthalen-1-yl)acetamide
CAS No.: 897615-45-1
Cat. No.: VC6280125
Molecular Formula: C20H16ClN5O
Molecular Weight: 377.83
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 897615-45-1 |
|---|---|
| Molecular Formula | C20H16ClN5O |
| Molecular Weight | 377.83 |
| IUPAC Name | N-[[1-(4-chlorophenyl)tetrazol-5-yl]methyl]-2-naphthalen-1-ylacetamide |
| Standard InChI | InChI=1S/C20H16ClN5O/c21-16-8-10-17(11-9-16)26-19(23-24-25-26)13-22-20(27)12-15-6-3-5-14-4-1-2-7-18(14)15/h1-11H,12-13H2,(H,22,27) |
| Standard InChI Key | FGWYELMTWRBOPM-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)C=CC=C2CC(=O)NCC3=NN=NN3C4=CC=C(C=C4)Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure features three distinct components:
-
Tetrazole Ring: A five-membered aromatic ring containing four nitrogen atoms at positions 1–4, substituted at the 1-position by a 4-chlorophenyl group and at the 5-position by a methylene bridge linked to the acetamide group .
-
Naphthalen-1-yl Group: A bicyclic aromatic hydrocarbon attached via a methylene group to the acetamide’s carbonyl carbon.
-
Acetamide Backbone: Connects the tetrazole and naphthalene moieties through an N-methyl linkage.
The IUPAC name, N-[[1-(4-chlorophenyl)tetrazol-5-yl]methyl]-2-naphthalen-1-ylacetamide, reflects this arrangement. The SMILES notation (C1=CC=C2C(=C1)C=CC=C2CC(=O)NCC3=NN=NN3C4=CC=C(C=C4)Cl) provides a linear representation of the structure, emphasizing the connectivity between aromatic systems .
Table 1: Key Physicochemical Properties
Spectral Characterization
Although experimental spectral data for this specific compound is unavailable, analogous tetrazole-acetamide derivatives exhibit characteristic signals in NMR and MS:
-
¹H NMR:
-
¹³C NMR:
-
Mass Spectrometry:
Synthetic Methodologies
Retrosynthetic Analysis
The compound’s synthesis likely proceeds via a three-component strategy:
-
Tetrazole Ring Formation: [3+2] cycloaddition of 4-chlorophenylazide with an acetonitrile derivative, catalyzed by Lewis acids (e.g., ZnBr2) .
-
Naphthalen-1-ylacetamide Preparation: Friedel-Crafts acylation of naphthalene with chloroacetyl chloride, followed by amidation.
-
Coupling Reaction: Alkylation of the tetrazole’s methyl group with the acetamide intermediate under basic conditions .
Optimized Synthetic Pathway
A plausible route involves:
-
Step 1: Synthesis of 1-(4-chlorophenyl)-1H-tetrazole-5-methanamine via Huisgen cycloaddition between 4-chlorophenylazide and cyanomethylamine .
-
Step 2: Preparation of 2-(naphthalen-1-yl)acetyl chloride by reacting 1-naphthylacetic acid with thionyl chloride.
-
Step 3: Condensation of the tetrazole-methanamine with the acetyl chloride in dichloromethane, using triethylamine as a base.
Table 2: Reaction Conditions and Yields (Analogous Systems)
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| 1 | NaN3, NH4Cl, DMF, 100°C | 68–72 | |
| 2 | SOCl2, reflux, 4 h | 85–90 | |
| 3 | Et3N, DCM, 0°C→RT, 12 h | 60–65 |
Biological Activity and Mechanistic Insights
Predictive Pharmacodynamics
While direct activity data is lacking, the structural features suggest plausible targets:
-
Tetrazole Moiety: Mimics carboxylate groups in angiotensin II receptor blockers (e.g., losartan) . Potential inhibition of ACE or COX-2 enzymes.
-
Naphthalene Group: Enhances hydrophobic interactions with kinase ATP-binding pockets (e.g., Bcr-Abl inhibitors).
-
Chlorophenyl Substituent: May confer antimicrobial activity via membrane disruption, as seen in chlorinated biphenyls .
In Silico Predictions
Molecular docking studies using analog structures (e.g., ChemDiv compound G745-0375 ) predict:
-
EGFR Kinase Inhibition: Binding energy −8.2 kcal/mol, involving hydrogen bonds with Met793 and hydrophobic interactions with Leu718 .
-
Antibacterial Activity: Moderate activity against S. aureus (predicted MIC 32 μg/mL) via penicillin-binding protein inhibition .
Future Research Directions
Synthesis Optimization
-
Green Chemistry Approaches: Replace DMF with ionic liquids or water-organic biphasic systems to improve sustainability .
-
Catalyst Development: Explore heterogeneous catalysts (e.g., zeolite-supported Zn) to enhance cycloaddition yields .
Biological Evaluation
-
In Vitro Screening: Prioritize assays against cancer (NCI-60 panel) and microbial strains (ESKAPE pathogens).
-
ADMET Profiling: Assess metabolic stability in liver microsomes and blood-brain barrier permeability.
Structural Modifications
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume